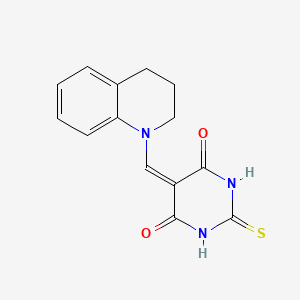
5-((3,4-dihydroquinolin-1(2H)-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((3,4-dihydroquinolin-1(2H)-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a novel organic compound known for its unique structural properties and potential applications in various scientific domains. The compound comprises a dihydroquinolinyl group linked to a thioxodihydropyrimidine structure, making it an interesting subject for chemical research and development.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves a multi-step synthesis starting with the derivatization of quinoline. The dihydroquinolinyl group is synthesized first and subsequently linked to the pyrimidine core through a methylene bridge.
Industrial Production Methods: On an industrial scale, the synthesis involves advanced organic synthesis techniques including condensation reactions under controlled temperatures and pH to ensure high yield and purity. Catalysts such as Lewis acids may be used to facilitate the reaction.
化学反応の分析
Types of Reactions: The compound undergoes various chemical reactions including oxidation, reduction, and nucleophilic substitution due to its functional groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reductions, and nucleophiles like amines for substitution reactions.
Major Products: The major products formed depend on the type of reaction; for example, oxidation may lead to the formation of quinolone derivatives, while nucleophilic substitution could introduce various functional groups into the thioxodihydropyrimidine ring.
科学的研究の応用
Chemistry: In chemistry, the compound is used as a precursor for the synthesis of more complex molecules and materials.
Biology: Its structural similarity to certain bioactive molecules makes it a candidate for studying enzyme inhibition and protein binding interactions.
Medicine: Research is exploring its potential as a therapeutic agent due to its unique structural properties.
Industry: The compound is also being studied for its use in developing new materials with specific electronic or mechanical properties.
作用機序
The compound exerts its effects through interaction with molecular targets such as enzymes or receptors. Its structure allows for binding to active sites, influencing the biochemical pathways involved. The dihydroquinolinyl group is particularly effective in modulating the activity of certain enzymes, making it a potent molecule for biochemical research.
類似化合物との比較
When compared to similar compounds such as quinoline derivatives or other thioxodihydropyrimidines, 5-((3,4-dihydroquinolin-1(2H)-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione stands out due to its combined structural features. While quinoline derivatives are known for their antibacterial and antimalarial properties, thioxodihydropyrimidines are studied for their anticancer activities. This compound potentially combines these properties, making it a unique subject for further research.
Similar compounds include:
Quinolines
Quinoline derivatives
Thioxodihydropyrimidines
Pyrimidine derivatives
特性
IUPAC Name |
5-(3,4-dihydro-2H-quinolin-1-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-12-10(13(19)16-14(20)15-12)8-17-7-3-5-9-4-1-2-6-11(9)17/h1-2,4,6,8H,3,5,7H2,(H2,15,16,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXTWVNONNYJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C=C3C(=O)NC(=S)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













